
Raltitrexed
Descripción general
Descripción
Raltitrexed, también conocido por su nombre comercial Tomudex, es un fármaco antimetabolito que se utiliza en la quimioterapia del cáncer. Es un análogo del folato inhibidor de la timidilato sintetasa, utilizado principalmente en el tratamiento del cáncer colorrectal avanzado y el mesotelioma maligno . This compound actúa inhibiendo la enzima timidilato sintetasa, esencial para la síntesis de ADN, lo que impide el crecimiento y la proliferación de las células cancerosas .
Aplicaciones Científicas De Investigación
Metastatic Colorectal Cancer (mCRC)
Raltitrexed has been extensively studied in the context of mCRC, particularly as a second-line or third-line treatment option.
- Combination Therapies : Recent studies have highlighted the efficacy of this compound combined with other agents such as S-1 and oxaliplatin. For instance, a phase II study demonstrated that the combination of this compound and S-1 resulted in an overall response rate of 13.9% in patients with refractory mCRC, with a disease control rate of 58.1% .
- Real-World Evidence : A retrospective analysis involving patients who were heavily pretreated for mCRC showed promising results when this compound was combined with S-1 and bevacizumab. The median overall survival was reported at 12 months, indicating its potential as a viable treatment option in real-world settings .
Advanced Solid Tumors
Beyond colorectal cancer, this compound has shown activity against various advanced solid tumors:
- Malignant Mesothelioma : this compound has been evaluated in combination with cisplatin and pemetrexed for treating advanced malignant mesothelioma. Studies suggest that this compound may enhance the efficacy of these agents due to its distinct mechanism of action .
- Other Tumor Types : Investigations have also explored its use in gastric, pancreatic, head and neck cancers, and non-small cell lung cancer. The combination therapies involving this compound have shown improved outcomes compared to traditional regimens .
Safety Profile
This compound is generally well-tolerated, with adverse effects primarily being mild to moderate. Common toxicities include gastrointestinal disturbances and hematological changes; however, severe toxicities are infrequent compared to other chemotherapeutic agents like 5-fluorouracil .
Data Summary
The following table summarizes key findings from various studies on the efficacy and safety of this compound:
Study | Combination | Patient Population | Overall Response Rate | Median Overall Survival | Notable Findings |
---|---|---|---|---|---|
Phase II Study | S-1 | 46 patients with refractory mCRC | 13.9% | 12 months | Disease control rate: 58.1% |
Retrospective Study | S-1 + Bevacizumab | Heavily pretreated mCRC patients | N/A | 12 months | Effective in real-world settings |
Randomized Trial | This compound + Oxaliplatin | Untreated mCRC patients | 41-54% | 14.6-14.8 months | Comparable outcomes to standard therapies |
Malignant Mesothelioma Study | This compound + Cisplatin/Pemetrexed | Advanced mesothelioma patients | N/A | N/A | Potentially enhances efficacy |
Case Study: this compound in Refractory mCRC
A notable case involved a patient with heavily pretreated mCRC who received this compound combined with S-1 after failing multiple lines of therapy. The patient achieved stable disease for over six months, demonstrating the potential for this compound to provide meaningful clinical benefit even in challenging cases.
Case Study: this compound and Oxaliplatin
In another case study involving patients with untreated mCRC, the combination of this compound and oxaliplatin resulted in significant tumor shrinkage in over half of the participants, with manageable side effects.
Mecanismo De Acción
Raltitrexed ejerce sus efectos inhibiendo la enzima timidilato sintetasa (TS). Esta enzima es crucial para la síntesis del trifosfato de timidina, un nucleótido necesario para la síntesis de ADN. Al inhibir la TS, this compound impide la formación de ADN y ARN, lo que lleva a la muerte celular. El fármaco se transporta a las células a través de un transportador de folato reducido y se somete a poliglutamación, lo que aumenta su poder inhibitorio y su duración .
Compuestos similares:
Metotrexato: Otro análogo del folato que inhibe la dihidrofolato reductasa, afectando a la síntesis de ADN.
Pemetrexed: Al igual que this compound, inhibe múltiples enzimas dependientes del folato, incluyendo la timidilato sintetasa.
Unicidad de this compound: this compound es único en su inhibición específica de la timidilato sintetasa sin requerir efectos de modulación sobre el ARN. Tiene un perfil de toxicidad distinto en comparación con otros inhibidores de la timidilato sintetasa y es totalmente activo después de la poliglutamación, lo que permite una retención celular prolongada y una mayor eficacia .
Análisis Bioquímico
Biochemical Properties
Raltitrexed inhibits thymidylate synthase (TS), leading to DNA fragmentation and cell death . It is transported into cells via a reduced folate carrier . Inside the cell, this compound is extensively polyglutamated, which enhances thymidylate synthase inhibitory power and duration .
Cellular Effects
This compound blocks an enzyme needed by the cell to live, interfering with the growth of cancer cells, which are eventually destroyed . It has been shown to significantly inhibit tumor cell colony formation, arrest the cell cycle, decrease the mitochondrial membrane potential, and induce apoptosis .
Molecular Mechanism
This compound’s mechanism of action involves the inhibition of thymidylate synthase (TS), leading to DNA fragmentation and cell death . It is transported into cells via a reduced folate carrier and inside the cell, this compound is extensively polyglutamated, enhancing thymidylate synthase inhibitory power and duration .
Temporal Effects in Laboratory Settings
This compound has a triexponential elimination with a prolonged terminal elimination phase . At the peak, approximately 30% of the administered dose is in the deep tissue compartment, and 24 hours after dosing, more than 20% of the administered dose remains in the body with over 99% in the deep tissue compartment .
Dosage Effects in Animal Models
In animal models, this compound has been shown to cause neural tube defects when administered at an optimal dose of 11.5 mg/kg body weight . The study found that this compound treatment significantly inhibited thymidylate synthase activity .
Metabolic Pathways
This compound is involved in the one-carbon metabolic pathway, where it acts as a folate analog and inhibits thymidylate synthase . This inhibition results in decreased synthesis of thymidine triphosphate, which is required for DNA synthesis .
Transport and Distribution
This compound is transported into cells via a reduced folate carrier . Once inside the cell, it is extensively polyglutamated, which enhances its inhibitory power and duration .
Subcellular Localization
Given that it is transported into cells via a reduced folate carrier and then extensively polyglutamated , it can be inferred that this compound likely localizes to the cytoplasm where it can interact with its target enzyme, thymidylate synthase.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de Raltitrexed implica varios pasos clave. Un método común incluye la reacción del éster dietílico del N-(5-metilamino-2-tenoil)-L-glutamato con 6-bromometil-3,4-dihidro-2-metil-quinazolin-4-ona bajo catálisis básica y condiciones de unión ácida en presencia de un disolvente orgánico. Esto produce un producto de acoplamiento C-N, que se somete a hidrólisis en condiciones alcalinas. El producto de hidrólisis se somete entonces a una precipitación ácida para obtener un producto bruto, que se purifica posteriormente mediante recristalización .
Métodos de producción industrial: La preparación industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. El proceso implica técnicas de extracción y cristalización para purificar los intermediarios y el producto final, garantizando un alto rendimiento y pureza .
3. Análisis de las reacciones químicas
Tipos de reacciones: this compound experimenta diversas reacciones químicas, entre ellas:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de quinazolina de this compound.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos metilamino y tienilo, lo que lleva a la formación de diferentes análogos.
Reactivos y condiciones comunes:
Oxidación: Los oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución suelen implicar agentes halogenantes como el bromo o el cloro.
Productos principales: Los principales productos que se forman a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de this compound, que pueden tener diferentes propiedades farmacológicas .
4. Aplicaciones de la investigación científica
This compound tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los análogos del folato y sus interacciones con las enzimas.
Biología: this compound se utiliza para investigar los mecanismos de inhibición enzimática y la síntesis de ADN.
Medicina: Se utiliza principalmente en la quimioterapia del cáncer, especialmente para el cáncer colorrectal y el mesotelioma maligno.
Análisis De Reacciones Químicas
Types of Reactions: Raltitrexed undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline ring structure of this compound.
Substitution: Substitution reactions can occur at the methylamino and thienyl groups, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Comparación Con Compuestos Similares
Methotrexate: Another folate analog that inhibits dihydrofolate reductase, affecting DNA synthesis.
Pemetrexed: Similar to this compound, it inhibits multiple folate-dependent enzymes, including thymidylate synthase.
Uniqueness of this compound: this compound is unique in its specific inhibition of thymidylate synthase without requiring modulation effects on RNA. It has a distinct toxicity profile compared to other thymidylate synthase inhibitors and is fully active after polyglutamation, allowing for prolonged cellular retention and enhanced efficacy .
Actividad Biológica
Raltitrexed, a potent inhibitor of thymidylate synthase (TS), is primarily utilized in the treatment of colorectal cancer (CRC). Its unique mechanism of action and pharmacological profile have been the focus of various studies, highlighting its efficacy and safety in clinical settings. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions by inhibiting TS, an enzyme critical for DNA synthesis. By blocking this enzyme, this compound disrupts the production of thymidine, leading to impaired DNA replication and ultimately cell death in rapidly dividing cancer cells. This mechanism is particularly effective in tumors that are sensitive to TS inhibition.
Pharmacokinetics and Pharmacodynamics
This compound exhibits a favorable pharmacokinetic profile characterized by prolonged intracellular retention. After administration, it has a half-life of approximately 30 minutes in plasma; however, it remains detectable in cells for up to 24 hours due to its conversion into polyglutamate forms . This property enhances its cytotoxicity compared to other TS inhibitors.
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Plasma Half-Life | ~30 minutes |
Intracellular Retention | Up to 24 hours |
Conversion to Polyglutamate | Yes |
Case Studies and Trials
- Phase I Study : A Phase I trial demonstrated that this compound is well-tolerated at doses starting from 0.1 mg/m². It showed significant anti-tumor activity in murine models, particularly in thymidine kinase-deficient lymphomas .
- Real-World Results : A retrospective study evaluated this compound combined with S-1 and bevacizumab in patients with refractory metastatic CRC. The study reported a median overall survival (OS) of 12 months and an overall response rate (ORR) of 45% among heavily pretreated patients .
- Phase II Study : Another prospective Phase II study investigated the RS regimen (this compound plus S-1) for mCRC after failure of standard therapies. The combination was well-tolerated, with promising efficacy results indicating a potential new third-line treatment option .
Table 2: Summary of Clinical Trials Involving this compound
Study Type | Combination Treatment | Patient Population | Median OS | ORR |
---|---|---|---|---|
Phase I | This compound alone | Murine models | Not applicable | Not applicable |
Retrospective | This compound + S-1 + Bevacizumab | Heavily pretreated mCRC patients | 12 months | 45% |
Phase II | This compound + S-1 | mCRC post-standard therapy | Not specified | Not specified |
Safety Profile
The safety profile of this compound has been assessed across multiple studies. Common adverse effects include gastrointestinal disturbances and myelosuppression, particularly affecting bone marrow function. However, these effects are generally manageable and do not significantly compromise patient quality of life .
Propiedades
IUPAC Name |
(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTVGDXNLFLDRM-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046482 | |
Record name | Raltitrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Raltitrexed | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble, 1.81e-02 g/L | |
Record name | Raltitrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00293 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raltitrexed | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Raltitrexed is an antineoplastic Agents and folic acid antagonists. Raltitrexed inhibits thymidylate synthase (TS) leading to DNA fragmentation and cell death. It is transported into cells via a reduced folate carrier. Inside the cell Raltitrexed is extensively polyglutamated, which enhances thymidylate synthase inhibitory power and duration. Inhibition of this enzyme results in decreased synthesis of thymidine triphosphate which is required for DNA synthesis. | |
Record name | Raltitrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00293 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
112887-68-0 | |
Record name | Raltitrexed | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112887-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raltitrexed | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112887680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Raltitrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00293 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raltitrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[[5-[[(1,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thienyl]carbonyl]-L-Glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RALTITREXED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCB9EGG971 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Raltitrexed | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180-184 °C, 180 - 184 °C | |
Record name | Raltitrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00293 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raltitrexed | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.